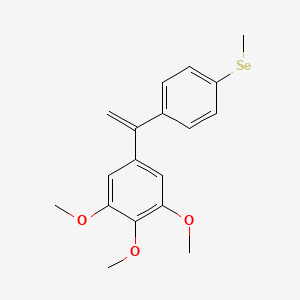
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane is an organoselenium compound characterized by the presence of a selenium atom bonded to a phenyl group, which is further substituted with a vinyl group and a 3,4,5-trimethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 4-bromomethylphenylselenide.
Formation of Vinyl Group: The 3,4,5-trimethoxybenzaldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the vinyl group.
Coupling Reaction: The vinyl-substituted 3,4,5-trimethoxybenzene is then coupled with 4-bromomethylphenylselenide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted vinyl or phenyl derivatives.
Applications De Recherche Scientifique
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane has several scientific research applications:
Medicinal Chemistry: The compound’s selenium moiety imparts unique biological activities, making it a candidate for anti-cancer, anti-inflammatory, and antioxidant studies.
Materials Science: Its structural properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane involves its interaction with biological targets through the selenium atom. The compound can inhibit enzymes by forming covalent bonds with thiol groups in cysteine residues, leading to the modulation of cellular pathways. Additionally, its trimethoxyphenyl group enhances its binding affinity to specific molecular targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)sulfane: Similar structure but with sulfur instead of selenium.
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)tellane: Similar structure but with tellurium instead of selenium.
Uniqueness
Methyl(4-(1-(3,4,5-trimethoxyphenyl)vinyl)phenyl)selane is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and tellurium analogs. Selenium-containing compounds often exhibit higher biological activity and different reactivity profiles, making them valuable in various research applications.
Propriétés
Formule moléculaire |
C18H20O3Se |
|---|---|
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-5-[1-(4-methylselanylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O3Se/c1-12(13-6-8-15(22-5)9-7-13)14-10-16(19-2)18(21-4)17(11-14)20-3/h6-11H,1H2,2-5H3 |
Clé InChI |
RDAMIQBWDWESHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=C)C2=CC=C(C=C2)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13043045.png)
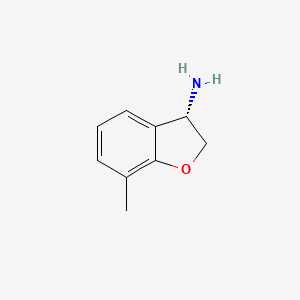
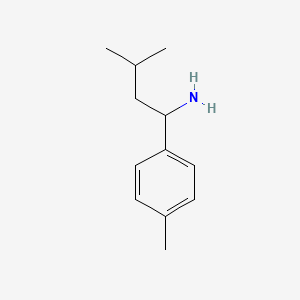
![(2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13043056.png)
![5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13043064.png)
![2-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13043075.png)
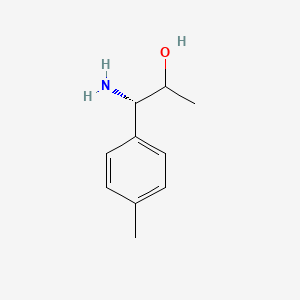
![(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043079.png)
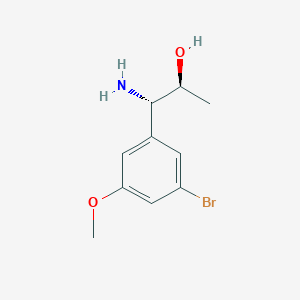
![Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13043088.png)
![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)
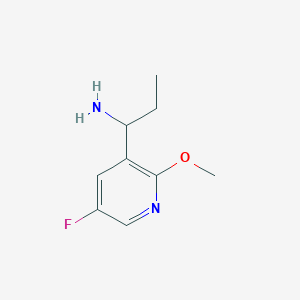

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
